

A Comparative Analysis of 2-Aminothiazole Derivatives and Dasatinib in Oncology Research

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Compound of Interest

Compound Name: 2-Amino-1,3-thiazole-5-carboxamide

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 2-aminothiazole derivatives and the multi-kinase inhibitor dasatinib. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their anticancer activities, mechanisms of action, and the experimental methodologies used for their evaluation.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved anticancer drug dasatinib. This guide delves into a comparative analysis of various 2-aminothiazole derivatives against dasatinib, a potent inhibitor of multiple tyrosine kinases.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of selected 2-aminothiazole derivatives and dasatinib against various cancer cell lines and key protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: In Vitro Anticancer Activity (IC50) of 2-Aminothiazole Derivatives and Dasatinib against Various Cancer Cell Lines

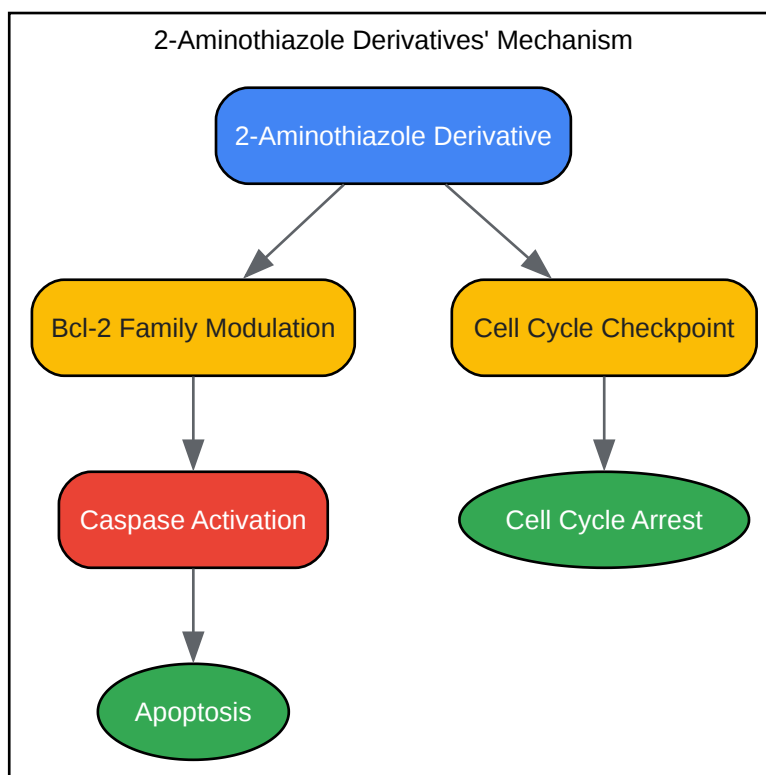
Compound/Derivative	Cancer Cell Line	IC50 Value
2-Aminothiazole Derivatives		
Compound 21	K562 (Leukemia)	16.3 μ M ^[1]
MCF-7 (Breast Cancer)	20.2 μ M ^[1]	
HT-29 (Colon Cancer)	21.6 μ M ^[1]	
MDA-MB-231 (Breast Cancer)	Inactive ^[1]	
TH-39	K562 (Leukemia)	0.78 μ M ^[2]
Compound 20	H1299 (Lung Cancer)	4.89 μ M ^[1]
SHG-44 (Glioma)	4.03 μ M ^[1]	
Dasatinib		
K562 (Leukemia)	1 nM ^[3]	
Lox-IMVI (Melanoma)	35.4 nM ^[4]	
HT144 (Melanoma)	>1 μ M (40% inhibition at 1 μ M) ^[4]	
Malme-3M (Melanoma)	>1 μ M (30% inhibition at 1 μ M) ^[4]	
K562 (Leukemia)	11.08 μ M ^[1]	
MCF-7 (Breast Cancer)	< 1 μ M ^[1]	
HT-29 (Colon Cancer)	< 1 μ M ^[1]	
MDA-MB-231 (Breast Cancer)	< 1 μ M ^[1]	

Table 2: In Vitro Kinase Inhibitory Activity (IC50) of 2-Aminothiazole Derivatives and Dasatinib

Compound/Derivative	Target Kinase	IC50 Value
2-Aminothiazole Derivatives		
Aminoimidazole Derivative 2	Src	220 nM[5]
Fyn	689 nM[5]	
Lyn	1300 nM[5]	
Yes	167 nM[5]	
Aminoimidazole Derivative 4g, 4j, 4k	Src	40 nM[5]
Dasatinib		
Bcr-Abl	<1 nM[6][7][8]	
Src	0.5 nM[9], 0.8 nM[10]	
c-Kit	79 nM[10]	
Lck	<1.1 nM	
Fyn	<1.1 nM	
Yes	<1.1 nM	

Signaling Pathway Inhibition

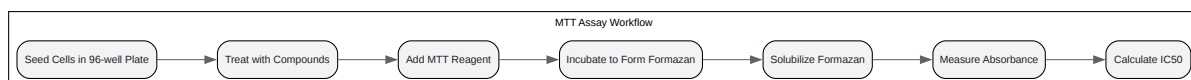
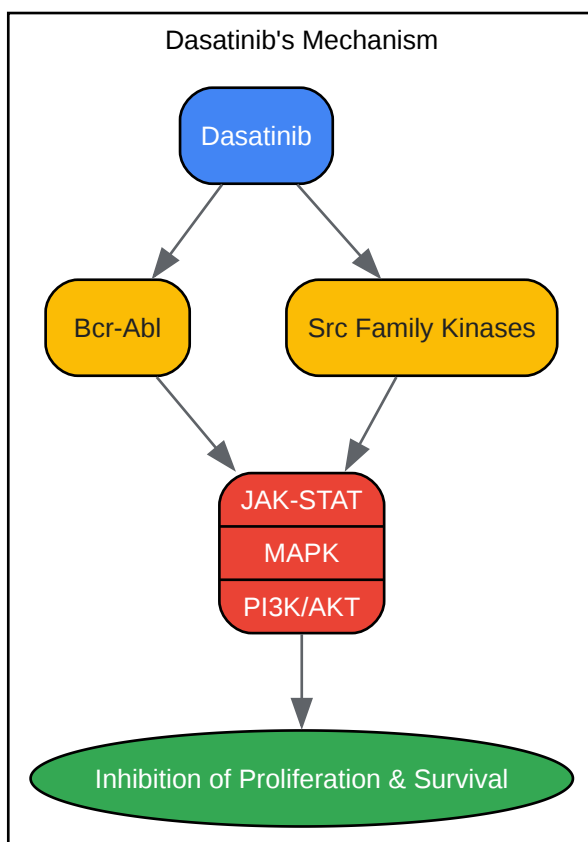
2-Aminothiazole Derivatives: The anticancer activity of many 2-aminothiazole derivatives stems from their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are crucial executioners of apoptosis. Furthermore, these compounds can halt cell proliferation by arresting the cell cycle at various checkpoints, such as G0/G1 or G2/M.



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Mechanism of 2-Aminothiazole Derivatives

Dasatinib: As a multi-kinase inhibitor, dasatinib exerts its effects by blocking the activity of several key signaling proteins involved in cancer cell proliferation and survival. Its primary targets include the Bcr-Abl fusion protein, characteristic of chronic myeloid leukemia (CML), and the Src family kinases. By inhibiting these kinases, dasatinib effectively shuts down multiple downstream signaling pathways, including the JAK-STAT, MAPK, and PI3K/AKT pathways, leading to the induction of apoptosis in malignant cells.[6][11]



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References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
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